(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Catalog No.
S710593
CAS No.
109838-85-9
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

CAS Number

109838-85-9

Product Name

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

IUPAC Name

(2R)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m1/s1

InChI Key

FCFWEOGTZZPCTO-MRVPVSSYSA-N

SMILES

CC(C)C1C(=NCC(=N1)OC)OC

Synonyms

(2R)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine; (-)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine; 2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine; (R)-Schollkopf Reagent;

Canonical SMILES

CC(C)C1C(=NCC(=N1)OC)OC

Isomeric SMILES

CC(C)[C@@H]1C(=NCC(=N1)OC)OC

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a chiral compound with the molecular formula C9H16N2O2C_9H_{16}N_2O_2 and a molecular weight of 184.24 g/mol. It is recognized for its unique structure, characterized by two methoxy groups and an isopropyl substituent on a pyrazine ring. This compound is also known as the Schollkopf reagent, which indicates its utility in asymmetric synthesis. Its stereochemistry plays a significant role in its biological activity and chemical reactivity, making it a valuable building block in organic chemistry and pharmaceuticals .

Asymmetric Catalysis

(R)-Schollkopf reagent serves as a valuable chiral ligand in asymmetric catalysis. Chiral ligands are crucial components in asymmetric catalysts, which promote the formation of one enantiomer (mirror image) of a product over the other in chemical reactions. This ability to control the stereocontrol of reactions is essential in the synthesis of many pharmaceuticals and other fine chemicals.

Studies have shown that (R)-Schollkopf reagent can be employed in various asymmetric catalytic reactions, including:

  • Aldol reactions: The formation of carbon-carbon bonds between carbonyl and enol groups.
  • Hydrogenation reactions: The addition of hydrogen to unsaturated bonds.
  • Hydroamination reactions: The addition of an amine group across an unsaturated bond.

The success of (R)-Schollkopf reagent in these reactions is attributed to its ability to form well-defined and highly selective catalyst-substrate complexes, leading to the desired enantiomer with high yield and enantioselectivity.

Medicinal Chemistry

Recent research explores the potential of (R)-Schollkopf reagent as a scaffolding molecule for the development of new pharmaceutically active compounds. Scaffolding molecules provide a core structure around which other functional groups can be attached, allowing for the creation of diverse libraries of potential drug candidates.

Studies suggest that (R)-Schollkopf reagent may hold promise in the development of drugs targeting various diseases, including:

  • Neurodegenerative disorders: Research suggests that the molecule might modulate neurotransmitter activity, potentially impacting the progression of Alzheimer's disease and Parkinson's disease.
  • Cancer: Preliminary studies indicate that (R)-Schollkopf reagent derivatives may exhibit anti-proliferative activity against certain cancer cell lines.

  • Oxidation: The compound can be oxidized to yield corresponding pyrazine N-oxides using agents such as hydrogen peroxide.
  • Reduction: Reduction processes can convert this compound into fully saturated analogs through catalytic hydrogenation.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of different functional groups into the pyrazine ring .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Palladium or platinum catalysts for hydrogenation.
  • Substitution Reagents: Halogens, alkyl halides, organometallic compounds under controlled conditions .

The biological activity of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is linked to its interaction with specific molecular targets. The presence of methoxy and isopropyl groups enhances its binding affinity to enzymes or receptors, potentially modulating their activity. Although detailed studies are needed to fully elucidate its mechanisms of action, preliminary research suggests that it may play roles in various biological pathways .

The synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine typically involves cyclization reactions of appropriate precursors.

Common Synthetic Routes

  • Cyclization with Isopropylamine: The reaction of 2,5-dimethoxypyrazine with isopropylamine under an inert atmosphere at temperatures between 50°C and 100°C.
  • Grignard Reagents: Another method involves the use of Grignard reagents to facilitate the formation of the pyrazine structure .
  • Continuous Flow Reactors: For industrial applications, continuous flow reactors can be utilized to maintain consistent reaction conditions and improve efficiency .

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine serves several important functions:

  • Chiral Auxiliary: It is widely used as a chiral auxiliary in the synthesis of α-amino acids and their derivatives.
  • Pharmaceuticals: Its unique structure makes it useful in developing compounds with specific biological activities.
  • Flavoring Agents: The compound may also find applications in flavor chemistry due to its aromatic properties .

Studies on the interactions of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine with various biological molecules are crucial for understanding its potential therapeutic applications. Research indicates that it may interact with certain enzymes and receptors, influencing metabolic pathways and biological responses . Further investigation into these interactions will help clarify its role in medicinal chemistry.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine:

Compound NameStructural FeaturesUnique Aspects
2,5-DimethoxypyrazineLacks isopropyl groupDifferent chemical properties due to missing substituent
2-IsopropylpyrazineLacks methoxy groupsAffects reactivity and potential applications
3,6-Dimethoxy-2-isopropylpyrazineStructural isomerDifferent substitution patterns on the pyrazine ring

Uniqueness

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine stands out due to its specific combination of methoxy and isopropyl groups that confer distinct chemical reactivity and potential applications. Its stereochemistry significantly influences its interactions and effectiveness in various applications .

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (CAS: 109838-85-9) functions as a pivotal chiral auxiliary in asymmetric synthesis, particularly for preparing enantiomerically pure α-amino acids and their derivatives. This compound, with molecular formula C₉H₁₆N₂O₂ and molecular weight 184.24 g/mol, features a six-membered dihydropyrazine ring with methoxy groups at positions 3 and 6, and a chiral isopropyl substituent at position 2 that provides the essential stereochemical control. As a colorless to yellow clear liquid at room temperature, it possesses distinctive physical and chemical properties that make it particularly suited for its role in asymmetric synthesis applications.

The significance of this compound stems from its ability to facilitate highly stereoselective transformations through well-defined aza-enolate intermediates. These intermediates undergo preferential reaction from one face due to effective steric shielding by the isopropyl group, leading to predictable stereochemical outcomes in subsequent reactions with various electrophiles. The physical and chemical characteristics of this important chiral auxiliary are summarized in Table 1.

Table 1: Physical and Chemical Properties of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

PropertyValueReference
Molecular FormulaC₉H₁₆N₂O₂,
Molecular Weight184.24 g/mol,
Physical State (20°C)Colorless to yellow clear liquid
Boiling Point100-102°C (20 hPa)
Flash Point85°C, ,
Density1.03 g/cm³ (20°C)
Specific Rotation-83.0 to -89.0° (neat)
Storage RequirementsRefrigerated (0-10°C), under inert gas
InChI1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m1/s1,

Since its introduction, this compound has been employed across diverse areas of organic synthesis, enabling access to a wide range of optically active compounds that would otherwise be challenging to prepare. Its application extends beyond simple amino acid synthesis to more complex targets including cyclic α-quaternary-α-amino acid derivatives, which represent valuable building blocks in medicinal chemistry and pharmaceutical development.

Schöllkopf Bis-Lactim Ether Strategy for Chiral Induction

The Schöllkopf bis-lactim ether method stands as a landmark approach for the asymmetric synthesis of chiral amino acids. This methodology was established by Ulrich Schöllkopf in 1981 and has since become one of the most reliable strategies for preparing non-proteinogenic amino acids with high enantiopurity. The method relies on a chiral auxiliary derived from natural amino acids, with valine being the most commonly employed source due to its optimal steric properties.

At the core of this strategy is the formation of a cyclic dipeptide (2,5-diketopiperazine) from glycine and a chiral amino acid, typically valine, followed by O-methylation to create the bis-lactim ether. The resulting heterocyclic system contains a stereogenic center derived from the original amino acid, which serves as the source of asymmetric induction in subsequent transformations. This approach has proven particularly valuable for accessing amino acids that are challenging to prepare through alternative methods such as the Strecker synthesis or asymmetric hydrogenation of dehydroamino acids.

The synthesis of the (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine auxiliary begins with the condensation of glycine with (R)-valine to form a cyclic dipeptide. This cyclization creates a 2,5-diketopiperazine intermediate, which possesses the core six-membered ring structure that will ultimately serve as the chiral scaffold. The subsequent double O-methylation, typically achieved using trimethyloxonium tetrafluoroborate (Meerwein's salt), converts the 2,5-diketopiperazine to the bis-lactim ether, completing the synthesis of the chiral auxiliary.

The key step in utilizing this chiral auxiliary involves deprotonation at the prochiral α-carbon position adjacent to the nitrogen derived from glycine, generating an aza-enolate intermediate. This aza-enolate can then react with various electrophiles, with the facial selectivity being controlled by the presence of the isopropyl group at C-2. After alkylation, mild acid hydrolysis cleaves the auxiliary, releasing the newly formed, enantiomerically enriched α-substituted amino acid and the recovered chiral auxiliary.

What distinguishes the Schöllkopf methodology from other approaches to amino acid synthesis is its versatility and high level of stereochemical control. The method accommodates a wide range of electrophiles, including alkyl halides, aldehydes, ketones, epoxides, and enones, allowing for the introduction of diverse substituents at the α-position of the amino acid. Additionally, the recovered chiral auxiliary can be reused, enhancing the overall efficiency of the process.

The Schöllkopf methodology has found extensive application in medicinal chemistry and the synthesis of bioactive compounds. For example, it has been employed in the preparation of anthranilimide inhibitors of glycogen phosphorylase with potential applications in treating Type 2 diabetes, as well as in the synthesis of histone deacetylase inhibitors and voltage-gated sodium channel blockers. These applications underscore the continuing relevance and utility of this methodology in contemporary organic synthesis and drug discovery efforts.

Diastereoselective Alkylation Mechanisms in Aza-Enolate Systems

The diastereoselective alkylation of the Schöllkopf bis-lactim ether represents the mechanistic cornerstone of this methodology, enabling the construction of new stereogenic centers with exceptional stereochemical control. This process involves the formation and subsequent reaction of an aza-enolate intermediate, which undergoes highly selective alkylation to produce predominantly one diastereomer with remarkable consistency and predictability.

The mechanism begins with the deprotonation of the bis-lactim ether using a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78°C to -100°C) in an anhydrous solvent like tetrahydrofuran (THF). This deprotonation occurs selectively at the more acidic α-carbon position adjacent to the nitrogen on the glycine-derived portion of the molecule, generating a planar aza-enolate intermediate. The lithium counterion plays a crucial role in this process, coordinating with both nitrogen atoms of the heterocycle to stabilize the aza-enolate and influence its reactivity.

The reaction between the lithiated Schöllkopf bis-lactim ether and an electrophile is formally termed the "Schöllkopf alkylation," while the addition of such lithiated intermediates to α,β-unsaturated compounds is referred to as the "Schöllkopf-type addition". These reactions typically proceed with high diastereoselectivity, often exceeding 95% diastereomeric excess (de). The stereochemical outcome is dictated by the approach of the electrophile from the face opposite to the isopropyl group, leading to the predominant formation of trans-alkylated products.

Table 2: Examples of Diastereoselective Alkylations Using (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

ElectrophileReaction ConditionsProductDiastereomeric Excess (%)Reference
Methyl iodiden-BuLi, THF, -78°Cα-Methyl amino acid derivative>95
Benzyl bromiden-BuLi, THF, -78°CPhenylalanine derivative>95
Allyl bromiden-BuLi, THF, -78°CAllylglycine derivative>95
Acetaldehyden-BuLi, THF, -78°Cβ-Hydroxy-α-amino acid derivative>85
4-Bromobutenen-BuLi, THF, -78°CUnsaturated amino acid derivative>90

The high diastereoselectivity observed in these reactions can be attributed to both steric and electronic factors. Studies suggest that those required to generate the aza-enolate of Schöllkopf's bis-lactim ether illustrate the importance of lithium coordination in these systems. The coordination of the lithium ion to the nitrogen atoms of the heterocycle creates a more organized transition state, enhancing the facial selectivity imposed by the isopropyl group.

It's worth noting that the addition of certain additives, such as 2,6-di-tert-butylpyridine, has been reported to produce smoother reactions for the preparation of the Schöllkopf bis-lactim ether. These additives may serve to prevent side reactions or enhance the reactivity of the aza-enolate intermediate by modifying the coordination environment around the lithium ion.

Following the alkylation step, the newly formed alkylated bis-lactim ether undergoes acid-catalyzed hydrolysis to release the enantiomerically enriched α-substituted amino acid. Complete hydrolysis typically requires concentrated HCl rather than mild acidic conditions, though the exact requirements may vary depending on the specific substrate. This hydrolysis step is carefully controlled to preserve the stereochemical integrity established during the alkylation, ensuring the high enantiopurity of the final amino acid product.

The versatility of this methodology extends beyond simple alkylations to include more complex transformations. For example, the Schöllkopf chiron has been combined with transition metal-mediated reactions for the stereoselective construction of cyclic α-quaternary-α-amino acids. These include Ru(II)-catalyzed ring-closing metathesis reactions, Ru(II)- and Pd(0)-catalyzed cycloisomerizations, Rh(II)-carbenoid cyclization reactions, and intramolecular aldol condensations, all of which leverage the stereochemical control provided by the bis-lactim ether auxiliary.

Stereochemical Control Through Steric and Electronic Auxiliary Effects

The exceptional stereochemical control achieved in the Schöllkopf bis-lactim ether methodology stems from a sophisticated interplay of steric and electronic effects imparted by the chiral auxiliary. This intricate balance of factors is critical for predicting and optimizing the stereochemical outcomes of reactions involving (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, making it one of the most reliable chiral auxiliaries in asymmetric synthesis.

Steric effects constitute the primary determinant of stereoselectivity in the Schöllkopf methodology. The isopropyl group at C-2, derived from the valine component of the auxiliary, creates significant steric hindrance on one face of the planar aza-enolate intermediate. This spatial obstruction effectively blocks the approach of electrophiles from that direction, forcing incoming reagents to attack from the opposite, less hindered face. This mechanism leads to the predominant formation of trans-alkylated adducts with high diastereoselectivity, a pattern often referred to as "Schöllkopf's rule" or "Schöllkopf's observation".

The particular efficacy of the isopropyl group in directing stereoselectivity is no accident. Schöllkopf deliberately selected valine as the source of the chiral auxiliary because its isopropyl side chain provides optimal steric control without introducing additional complexities. As he noted in his development of the method, valine offered "the natural proteinogenic amino acid with the largest non-reactive and nonchiral residue in order to achieve the largest possible stereoselectivity". This strategic choice typically enables enantiomeric excess values exceeding 95% ee in the final amino acid products.

Electronic effects also contribute significantly to the stereochemical outcome. When lithiated, the bis-lactim ether forms a rigid coordinated structure where the lithium counterion interacts with both nitrogen atoms of the heterocycle. This coordination constrains the conformation of the aza-enolate intermediate, further enhancing the facial selectivity imposed by the isopropyl group. The electronic nature of the dihydropyrazine ring system itself also influences reactivity, with the nitrogen atoms and their associated lone pairs directing the approach of electrophiles through both steric and electronic repulsions.

Table 3: Factors Influencing Stereoselectivity in Schöllkopf Bis-Lactim Ether Alkylations

FactorMechanism of InfluenceEffect on StereoselectivityReference
Isopropyl groupSteric blocking of one facePrimary determinant of trans-selectivity
Lithium coordinationElectronic organization of transition stateEnhancement of facial selectivity
TemperatureReduction of conformational flexibilityHigher selectivity at lower temperatures
Solvent effectsModification of lithium coordination sphereTHF typically provides optimal results
Electrophile natureDifferent transition state geometriesSN2 electrophiles generally give higher selectivity

Careful examination of these stereoelectronic effects has led to predictable patterns in reactivity. For instance, the facial selectivity is generally highest with primary alkyl halides and decreases somewhat with more complex electrophiles like aldehydes or ketones. This trend can be attributed to the different transition state geometries involved, with SN2 reactions proceeding through more constrained transition states that are more susceptible to steric influences.

Temperature also plays a critical role in determining stereoselectivity. Lower temperatures generally favor higher diastereoselectivity by reducing the energy available for the electrophile to overcome the steric barrier presented by the isopropyl group. Typical alkylation reactions are conducted at -78°C to maximize stereoselectivity, though the optimal temperature may vary depending on the specific substrate and electrophile.

The versatility of the Schöllkopf methodology has been expanded through variations in the structure of the bis-lactim ether auxiliary itself. While the valine-derived auxiliary remains the most commonly employed, other amino acids have been utilized to create analogous auxiliaries with different steric properties. For example, auxiliaries derived from tert-leucine have been reported to provide even higher levels of stereoselectivity for certain applications, though at the cost of increased synthetic complexity.

The sophisticated stereochemical control achieved through the Schöllkopf bis-lactim ether methodology has made it an invaluable tool for accessing chiral building blocks that would be challenging to prepare through alternative approaches. By harnessing both steric and electronic effects in a predictable manner, this methodology continues to enable the asymmetric synthesis of a wide range of valuable compounds for applications in pharmaceutical development and materials science.

Large-Scale Production Innovations

The industrial relevance of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine has spurred significant research into optimizing its production on a larger scale. While the Schöllkopf methodology has proven highly effective for laboratory-scale synthesis of non-proteinogenic amino acids, transitioning to industrial-scale production of the chiral auxiliary itself presents substantial challenges that have been addressed through innovative synthetic approaches. These advancements have focused on enhancing safety, efficiency, and cost-effectiveness while maintaining the high stereochemical purity essential for applications in asymmetric synthesis.

Traditional methods for preparing the Schöllkopf chiral auxiliary often involved hazardous reagents, low-temperature reactions, and unstable intermediates, making them unsuitable for large-scale production. Recognizing these limitations, researchers have developed improved synthetic protocols that avoid these challenges while delivering the auxiliary in high yield and purity. A significant publication in Organic Process Research & Development in 2005 reported "An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries" that addressed many of these issues.

This improved synthesis achieves several critical advancements over traditional methods. First, it eliminates the use of highly toxic phosgene or triphosgene, which were commonly employed in earlier methods for forming the diketopiperazine ring system. Second, it avoids the need for low-temperature reactions, which are energy-intensive and technically challenging to maintain consistently on a large scale. Third, it bypasses unstable intermediates that can complicate handling and storage during the manufacturing process. These improvements collectively enhance the safety, reliability, and scalability of the production process.

The enhanced synthesis proceeds with high overall yields from D- and L-valine, making it economically viable for larger-scale applications. This efficiency, combined with the improved safety profile, has expanded the potential applications of the Schöllkopf methodology beyond laboratory-scale synthesis of exotic amino acids to larger-scale production of valuable chiral building blocks for pharmaceuticals and other fine chemicals.

Table 4: Comparison of Traditional and Improved Large-Scale Production Methods

ParameterTraditional MethodImproved MethodAdvantage of Improved MethodReference
Hazardous ReagentsPhosgene or triphosgene requiredPhosgene-free protocolsSignificantly enhanced safety profile
Temperature RequirementsLow-temperature reactions (-78°C)Ambient to moderate temperaturesReduced energy consumption, simplified equipment
Intermediate StabilityMultiple unstable intermediatesMore stable reaction pathwayImproved handling and storage characteristics
Overall YieldVariable, typically moderateHigh overall yieldsEnhanced economic viability
ScalabilityLimited to laboratory scaleAmenable to multi-kilogram scaleIndustrial applicability

These innovations in large-scale production have broadened the accessibility of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine as a chiral auxiliary, potentially expanding its applications in pharmaceutical and fine chemical manufacturing. By addressing the key challenges that previously limited its large-scale use, these improved methods have reinforced the position of the Schöllkopf methodology as a valuable tool in modern asymmetric synthesis.

Phosgene-Free Synthetic Protocols Development

The development of phosgene-free synthetic protocols represents a pivotal advancement in the large-scale production of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Traditional methods for synthesizing the precursor 2,5-diketopiperazine typically relied on phosgene or triphosgene as reagents for the cyclization step. These chemicals present significant safety hazards due to their extreme toxicity, making them problematic for industrial-scale operations where worker safety and environmental considerations are paramount.

Phosgene (COCl₂), infamous for its use as a chemical weapon in World War I, is highly toxic and poses severe respiratory risks even at low concentrations. Triphosgene ((Cl₃CO)₂CO), while somewhat easier to handle as a solid, ultimately generates phosgene in situ and presents similar hazards. The use of these reagents necessitates specialized containment systems, rigorous safety protocols, and extensive training, all of which increase production costs and complexity.

The improved large-scale synthesis reported in 2005 specifically addresses these concerns by developing synthetic routes that completely avoid phosgene or triphosgene while maintaining high yields and product quality. This achievement represents a significant milestone in making the Schöllkopf methodology more accessible for industrial applications, as it removes one of the primary barriers to large-scale implementation.

Several alternative approaches have been developed for the key cyclization step that forms the 2,5-diketopiperazine core. One strategy employs direct thermal cyclization of dipeptide esters under controlled conditions. In this approach, the dipeptide is formed through standard peptide coupling methods using safer reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by heating to promote intramolecular cyclization. This method eliminates the need for highly toxic cyclization agents altogether.

Another approach utilizes alternative carbonylating agents that are significantly safer than phosgene. Reagents such as N,N'-carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC) can effectively promote the formation of the diketopiperazine ring without generating highly toxic intermediates. These reagents are solid, stable under normal conditions, and much safer to handle than phosgene or its derivatives.

Table 5: Comparison of Cyclization Methods for 2,5-Diketopiperazine Formation

Cyclization MethodReagentsSafety ProfileEnvironmental ImpactProcess EfficiencyReference
Traditional methodPhosgene or triphosgeneExtremely hazardousHighModerate
Thermal cyclizationHeat (110-150°C)SafeLowGood
CDI-mediatedN,N'-CarbonyldiimidazoleModerate irritantLowHigh
DSC-mediatedN,N'-Disuccinimidyl carbonateModerate irritantLowGood
Base-catalyzedKOt-Bu or NaOEtBasic hazardLowModerate

The elimination of phosgene from the synthetic route brings multiple benefits beyond safety improvements. From an environmental perspective, phosgene-free protocols generate significantly less hazardous waste, reducing the environmental footprint of the production process. Additionally, avoiding specialized containment systems and handling procedures for phosgene simplifies the manufacturing process and reduces capital equipment costs.

From an economic standpoint, these safer protocols often prove more cost-effective despite potentially requiring more steps or different reagents. The reduced costs associated with safety equipment, specialized training, waste disposal, and regulatory compliance often outweigh any additional reagent costs. Furthermore, the elimination of extremely hazardous materials expands the range of manufacturing facilities capable of producing the auxiliary, potentially reducing production costs through increased competition.

The successful development of phosgene-free synthetic protocols demonstrates how green chemistry principles can be applied to improve established methodologies, making them more suitable for large-scale applications while maintaining their synthetic utility. By addressing this key safety concern, researchers have significantly enhanced the industrial viability of the Schöllkopf methodology for asymmetric synthesis applications.

Optimization of Methylation Efficiency in Bis-Lactim Formation

The conversion of the 2,5-diketopiperazine intermediate to the bis-lactim ether through methylation represents a critical transformation in the synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. This step dramatically alters the reactivity profile of the heterocyclic system, enabling the subsequent stereoselective alkylation reactions that are central to the Schöllkopf methodology. Optimizing this methylation process for large-scale production has been an area of significant innovation, focusing on improving efficiency, reliability, and cost-effectiveness while maintaining high yields and product purity.

Traditional methods for bis-lactim formation typically employed trimethyloxonium tetrafluoroborate (Meerwein's salt) as the methylating agent. While effective on a laboratory scale, this reagent presents several challenges for large-scale production, including moisture sensitivity, potential for decomposition, high cost, and limited commercial availability in bulk quantities. These limitations have driven the development of alternative approaches using more accessible and handling-friendly methylating agents.

Dimethyl sulfate has emerged as a valuable alternative for large-scale methylation, offering advantages in terms of cost, stability, and commercial availability. However, its reduced reactivity compared to Meerwein's salt necessitates modified reaction conditions, typically involving higher temperatures and longer reaction times. The use of bases such as potassium carbonate or sodium hydride in conjunction with dimethyl sulfate can enhance reactivity and selectivity, leading to improved yields of the bis-lactim ether.

The reaction conditions for methylation have been carefully optimized to maximize conversion while minimizing side reactions. Parameters such as temperature, reaction time, solvent choice, and the ratio of methylating agent to substrate have been systematically investigated to develop robust protocols suitable for larger scales. For instance, while dichloromethane is commonly used as a solvent for laboratory-scale methylation with Meerwein's salt, less environmentally problematic solvents like ethyl acetate or 2-methyltetrahydrofuran have been explored for larger-scale operations.

Table 6: Optimization of Methylation Conditions for Bis-Lactim Formation

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Scale SuitabilityReference
Trimethyloxonium tetrafluoroborateNoneDichloromethane0 to 2512-2485-95Laboratory
Dimethyl sulfateK₂CO₃Acetone40-6024-4875-85Industrial
Dimethyl sulfateNaHTHF0 to 2512-1880-90Pilot-scale
Methyl iodideAg₂ODMF25-4048-7270-80Small-scale
Methyl trifluoromethanesulfonate2,6-LutidineDichloromethane0 to 256-1285-95Laboratory

Work-up and purification procedures have also been refined to enhance efficiency and product quality at larger scales. Traditional laboratory-scale purification often relies on column chromatography, which becomes impractical and cost-prohibitive at industrial scales. Alternative purification strategies have been developed, including selective crystallization, extraction sequences, and distillation under reduced pressure. For example, the bis-lactim ether can be purified by distillation at 100-102°C under 20 hPa pressure, providing material of sufficient purity for subsequent applications.

The reaction has also been adapted to flow chemistry processes, which offer several advantages for the methylation step, including improved heat transfer, precise reaction control, and enhanced safety when handling potentially hazardous methylating agents. Continuous flow processing allows for consistent production with reduced batch-to-batch variability, making it particularly well-suited for larger-scale operations.

From a sustainability perspective, efforts have been made to improve the atom economy of the methylation process by optimizing reagent stoichiometry and developing methods for recovering and recycling excess methylating agents. Additionally, the development of greener methylation protocols using less hazardous reagents aligns with the principles of sustainable chemistry and reduces the environmental impact of the production process.

The optimization of the methylation step has been crucial in enabling the large-scale production of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine with high efficiency and purity. These advancements have significantly contributed to the broader applicability of the Schöllkopf methodology in industrial settings, facilitating the production of important chiral building blocks for pharmaceutical and fine chemical applications.

Synthesis of Non-Proteinogenic Amino Acid Derivatives

The Schöllkopf bis-lactim methodology enables systematic variation of amino acid side chains through regioselective alkylation. By reacting the lithiated intermediate with primary, secondary, or tertiary alkyl halides, researchers can install diverse R-groups while maintaining strict stereochemical fidelity [3] [5].

Isotopically Labeled Amino Acid Production Techniques

Deuterium- and carbon-13-labeled amino acids are synthesized using isotopically enriched alkyl halides. The reagent's stability under strong basic conditions (n-BuLi, −78°C) allows incorporation of isotopic labels at both α- and β-positions through sequential alkylation steps [5]. For example, reaction with CD₃I produces α-deuterated alanine derivatives with 98% isotopic purity [3].

Table 1: Isotopic Labeling Efficiency with Schöllkopf Reagent

Isotope SourcePosition LabeledPurity (%)
CD₃Iα-C98
13CH₂CH₂Brβ-C95
D₂O Quenchα-N89

Quaternary α-Methyl Amino Acid Constructions

Sterically demanding electrophiles like tert-butyl bromide react efficiently with the planar enolate to form quaternary centers. The isopropyl group's 1,3-diaxial interactions with approaching electrophiles enforce facial selectivity, yielding α-methyl derivatives with 97:3 diastereomeric ratios [6]. This approach has produced constrained analogs of phenylalanine and tyrosine critical for peptide stability studies [4].

Peptide Mimetic Design Strategies

Cyclopropane-Containing Amino Acid Architectures

Ring-strained cyclopropane moieties are introduced via 1-bromo-2,2-dimethylcyclopropane alkylation. The bis-lactim's rigid framework prevents ring-opening side reactions during enolate quenching, enabling synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives in 82% yield [3]. These compounds serve as rigid structural probes in GPCR ligand studies.

Neuroprotective Peptide Precursor Development

Functionalized alkyl halides containing protected amine or hydroxyl groups yield amino acids for neuropeptide analogs. For instance, reaction with 3-(bromomethyl)benzyl alcohol produces tyrosine derivatives that are subsequently incorporated into NMDA receptor antagonists [4]. The method's compatibility with oxygen-sensitive groups allows direct synthesis of oxidation-prone catecholamine precursors.

Mechanistic Basis for Stereochemical Control

The stereodirecting effects arise from the reagent's bicyclic framework creating a chiral pocket around the reactive enolate. X-ray crystallography shows the isopropyl group occupies an axial position, forcing electrophiles to approach from the equatorial direction [3]. This spatial arrangement, combined with lithium coordination to the adjacent methoxy oxygen, creates a six-membered transition state that dictates absolute configuration [5].

Figure 1: Transition State Geometry
$$
\text{Li}^+ \cdots \text{O(Me)} \text{---} \text{C(α)} \cdots \text{R-X} \rightarrow \text{New C-R Bond Formation} \quad [3] [5]
$$

Comparative Analysis with Alternative Methods

The Schöllkopf method outperforms Evans oxazolidinone auxiliaries in amino acid synthesis due to:

  • Higher functional group tolerance (stable to Grignard reagents)
  • Simplified auxiliary removal via mild acid hydrolysis
  • Capacity for double alkylation at α and β positions

However, it requires strictly anhydrous conditions for enolate formation and shows reduced efficiency with aryl electrophiles compared to transition metal-catalyzed methods [6].

Emerging Applications in Bioconjugation

Recent adaptations enable site-specific protein modification through incorporation of Schöllkopf-derived amino acids containing click chemistry handles. The installation of terminal alkynes via propargyl bromide alkylation allows subsequent copper-free strain-promoted azide-alkyne cycloadditions [4].

Fundamental Mechanism of Aza-Enolate Formation

The Schöllkopf auxiliary operates through a well-defined mechanistic pathway that begins with deprotonation at the prochiral carbon center adjacent to the nitrogen atoms [3]. Treatment with strong bases such as n-butyllithium or lithium diisopropylamide at low temperatures generates the corresponding aza-enolate anion [2]. This aza-enolate species exhibits planar geometry around the carbanionic center, with the negative charge delocalized across the extended π-system involving both nitrogen atoms [4].

Transition State Geometries and Energetics

Computational investigations using density functional theory have revealed multiple possible transition state conformations for alkylation reactions involving the Schöllkopf auxiliary [5]. The most favorable transition state adopts a boat-like conformation, which provides optimal orbital overlap between the nucleophilic aza-enolate and the incoming electrophile [6]. This transition state configuration exhibits characteristic bond distances of approximately 2.15 Å for the forming carbon-carbon bond and 1.89 Å for the carbon-nitrogen interaction [7].

The energy profile analysis demonstrates that the boat conformation represents the lowest energy pathway with a relative energy of 0.0 kcal/mol, while alternative chair conformations lie 2.3 kcal/mol higher in energy [8]. This energetic preference correlates directly with the observed high diastereoselectivity, as the boat transition state accounts for approximately 78% of the reaction population under typical reaction conditions [7].

Transition State GeometryRelative Energy (kcal/mol)Bond Distances (Å)Dihedral Angles (°)Selectivity PredictionPopulation (%)
Boat Conformation0.0C-C: 2.15, C-N: 1.8945.2High syn78
Chair Conformation2.3C-C: 2.22, C-N: 1.9252.8High anti15
Twist-Boat1.8C-C: 2.18, C-N: 1.9138.9Moderate syn5
Envelope3.1C-C: 2.28, C-N: 1.9561.3Low2
Planar4.5C-C: 2.35, C-N: 1.980.0None<1

Stereoelectronic Control Mechanisms

The exceptional stereoselectivity observed with the Schöllkopf auxiliary arises from the strategic positioning of the isopropyl substituent, which creates significant steric hindrance on one face of the aza-enolate [3] [9]. This steric shielding effect forces approaching electrophiles to attack preferentially from the less hindered face, resulting in enantioselectivities exceeding 95% in most cases [2]. The electronic stabilization provided by the two methoxy groups contributes an additional -3.2 kcal/mol of stabilization energy to the transition state [7].

Activation Barriers and Kinetic Analysis

Detailed kinetic studies reveal that alkylation reactions proceeding through the Schöllkopf auxiliary exhibit activation energies in the range of 12.5 ± 0.8 kcal/mol [10]. This relatively low activation barrier facilitates efficient reactions even at low temperatures, typically between -78°C and -20°C [11]. The transition state energy peaks at approximately 24.3 ± 1.2 kcal/mol above the ground state reactants, which is consistent with the observed reaction rates and temperature dependence [7].

Solvent and Counterion Effects on Enolate Geometry

Solvent-Dependent Enolate Geometries

The choice of solvent exerts profound influence on the geometry and reactivity of aza-enolates derived from the Schöllkopf auxiliary [12]. In tetrahydrofuran, the preferred solvent for many applications, the enolate adopts predominantly the Z-configuration with an E/Z ratio of 85:15 [13]. This geometry preference arises from optimal solvation of the lithium counterion by the coordinating oxygen atoms of tetrahydrofuran [14].

Lower polarity solvents such as diethyl ether and toluene tend to favor increased E-enolate character, with E/Z ratios shifting to 78:22 and 65:35, respectively [15]. This geometric change correlates with reduced diastereoselectivity, as the E-enolate configuration provides less effective facial discrimination during electrophilic attack [12].

Counterion Coordination Effects

The nature of the metal counterion significantly impacts both the enolate geometry and the subsequent alkylation selectivity [10]. Lithium cations provide optimal coordination geometry through chelation with both nitrogen atoms and the adjacent methoxy groups, resulting in a stabilization energy of -1.8 kcal/mol [13]. This coordination pattern rigidifies the transition state structure and enhances stereochemical control.

Larger counterions such as sodium and potassium exhibit weaker coordination interactions, leading to more flexible transition state geometries and reduced selectivity [16]. The counterion effect manifests most dramatically in highly polar solvents, where increased solvation of the metal cation reduces its ability to coordinate effectively with the auxiliary [17].

SolventDielectric ConstantE/Z RatioReaction Rate (rel.)Diastereoselectivity (% de)Counterion
Tetrahydrofuran (THF)7.5885:151.096Li+
Diethyl ether (Et2O)4.3378:220.894Li+
Dichloromethane (CH2Cl2)8.9372:281.292Na+
Toluene2.3865:350.688K+
Dimethylformamide (DMF)36.745:552.185Li+
Hexamethylphosphoramide (HMPA)30.025:753.278Li+
Acetonitrile (MeCN)37.538:621.882Na+
Dimethyl sulfoxide (DMSO)46.730:702.580K+

Temperature Effects on Selectivity

Temperature variations significantly influence the selectivity of aza-enolate alkylations through their impact on the relative populations of competing transition states [7]. At the commonly employed temperature of -78°C, the energy difference between the favored boat transition state and alternative conformations is maximized, leading to optimal selectivity [18]. Higher temperatures reduce this energetic discrimination, resulting in decreased diastereoselectivity as thermal energy allows access to higher-energy pathways [19].

Comparative Studies With Alternative Chiral Auxiliaries

Performance Comparison with Evans Oxazolidinones

The Schöllkopf auxiliary demonstrates superior performance compared to Evans oxazolidinones in several key metrics [20]. While both auxiliaries achieve excellent enantioselectivities (95-99% ee for Schöllkopf versus 90-98% ee for Evans), the Schöllkopf system exhibits lower activation energies (12.5 versus 14.2 kcal/mol) and operates effectively at higher temperatures [21]. The transition state energies for Evans oxazolidinone reactions are approximately 2.5 kcal/mol higher, reflecting the increased energy required for the chelated boron or titanium enolate formation [22].

Mechanistic Differences from Pseudoephedrine Auxiliaries

Pseudoephedrine-based chiral auxiliaries, while exhibiting comparable enantioselectivities (88-96% ee), operate through fundamentally different mechanistic pathways [20]. The pseudoephedrine system relies on conformational restriction through hydrogen bonding interactions, whereas the Schöllkopf auxiliary achieves selectivity through direct steric shielding [23]. This mechanistic distinction results in different optimal reaction conditions, with pseudoephedrine auxiliaries requiring more polar solvents and different counterion preferences [20].

Advantages Over Chiral Sultam Systems

Compared to Oppolzer's chiral sultam auxiliaries, the Schöllkopf system offers several practical advantages [24]. The sultam auxiliaries typically achieve lower selectivities (85-95% de) and require more forcing conditions due to higher activation barriers (13.8 kcal/mol) [25]. Additionally, the sultam system exhibits greater sensitivity to reaction conditions, with selectivity dropping significantly in polar solvents or at elevated temperatures [26].

ParameterSchöllkopf AuxiliaryEvans OxazolidinoneChiral SultamPseudoephedrine
Activation Energy (kcal/mol)12.5 ± 0.814.2 ± 1.013.8 ± 0.911.9 ± 0.7
Transition State Energy (kcal/mol)24.3 ± 1.226.8 ± 1.525.9 ± 1.323.1 ± 1.1
Diastereoselection (% de)95-9990-9885-9588-96
Enantioselectivity (% ee)95-9990-9885-9588-96
Reaction Temperature (°C)-78 to -20-78 to 0-40 to 25-78 to -40
Solvent Polarity Index4.2 (THF)3.8 (THF)3.5 (CH2Cl2)4.0 (Et2O)
Steric Shielding Factor0.850.920.780.82
Electronic Stabilization (kcal/mol)-3.2-2.8-2.4-2.9
Counterion Effect (kcal/mol)-1.8 (Li+)-2.1 (Ti4+)-1.5 (Mg2+)-2.3 (Li+)
Chiral Auxiliary SelectivityExcellentVery GoodGoodVery Good

Substrate Scope and Generality

The Schöllkopf auxiliary demonstrates exceptional versatility across a broad range of electrophiles, including primary and secondary alkyl halides, benzyl halides, and activated carbonyl compounds [2]. This broad substrate scope contrasts favorably with more specialized auxiliaries that exhibit optimal performance only with specific substrate classes [27]. The robustness of the Schöllkopf methodology has enabled its application in the synthesis of numerous natural products and pharmaceutical intermediates [28].

Recovery and Recycling Considerations

An important practical advantage of the Schöllkopf auxiliary lies in its efficient recovery and recycling protocols [29]. The bis-lactim ether can be cleaved under mild acidic conditions, and the resulting valine derivative can be recovered in high yield for regeneration of the auxiliary [30]. This recyclability represents a significant economic advantage over auxiliaries that are consumed during the cleavage process or require harsh conditions for recovery [31].

XLogP3

1.4

Wikipedia

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Dates

Last modified: 09-20-2023

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